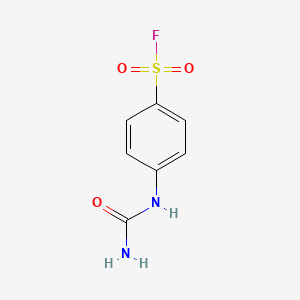

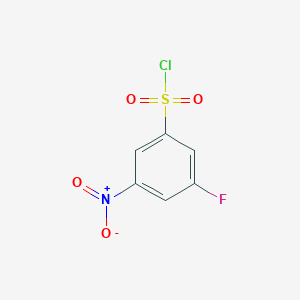

1-(3-溴苯基)乙烷-1-硫醇

描述

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere . Oxidation of thiols to disulfides can also be accomplished using reagents like molecular bromine or iodine in the presence of a base .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

“1-(3-Bromophenyl)ethane-1-thiol” serves as a precursor in the synthesis of various bioactive molecules. Its thiol group can undergo thiol-ene reactions, a subset of click chemistry, to attach a wide range of functional groups, including biomolecules like proteins and peptides . This versatility is crucial for developing new drugs and understanding biological processes.

Materials Science: Polymer Functionalization

In materials science, this compound is used to modify polymers through thiol-ene reactions, which are essential for creating novel materials with specific properties . These reactions are employed to design polymers with improved durability, flexibility, or conductivity, which have applications in electronics, coatings, and biomedical devices.

Environmental Science: Detection of Gas Leaks

Thiols, due to their strong odor, are added to otherwise odorless gases like natural gas and propane to serve as detectable warnings in case of leaks . “1-(3-Bromophenyl)ethane-1-thiol” could potentially be used to synthesize such odorants or as a model compound for developing new detection methods.

Analytical Chemistry: Spectroscopy and Chromatography

The compound’s ability to participate in thiol-ene coupling reactions is utilized in analytical chemistry for modifying surfaces in spectroscopy and chromatography . This modification can enhance the detection and separation capabilities of analytical instruments, leading to more accurate and sensitive analysis.

Biochemistry: Protein Structure and Function

In biochemistry, thiols play a critical role in the structure and function of proteins. Disulfide bridges formed by thiol oxidation are crucial for maintaining protein tertiary structure . “1-(3-Bromophenyl)ethane-1-thiol” could be used in studies exploring protein folding and stability.

Pharmacology: Drug Delivery Systems

The thiol group in “1-(3-Bromophenyl)ethane-1-thiol” can be used to create prodrugs or drug delivery systems that release the active pharmaceutical ingredient upon reacting with biological thiols . This targeted release mechanism can improve drug efficacy and reduce side effects.

Organic Synthesis: Building Blocks for Complex Molecules

As a building block in organic synthesis, “1-(3-Bromophenyl)ethane-1-thiol” is valuable for constructing complex molecules. Its bromophenyl group can undergo various reactions, including palladium-catalyzed cross-coupling, to create diverse organic compounds .

Chemical Education: Experimental Demonstrations

Lastly, “1-(3-Bromophenyl)ethane-1-thiol” can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution and radical reactions, helping students understand key concepts in organic chemistry .

作用机制

Electrophilic aromatic substitution (EAS) reactions proceed through a two-step mechanism. In the first step, the aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This is the slow (rate-determining) step since it disrupts aromaticity and results in a carbocation intermediate . In the second (fast) step a C-H bond is deprotonated to re-form a C-C pi bond, restoring aromaticity .

未来方向

The “click chemistry” concept, which includes thiol-based reactions, is a promising approach to the synthesis of novel organic compounds and polymer materials . This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

属性

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)